molecular formula C13H18N2 B1212196 Octahydroaminoacridine CAS No. 13415-07-1

Octahydroaminoacridine

Cat. No.: B1212196
CAS No.: 13415-07-1
M. Wt: 202.30 g/mol
InChI Key: BMRFESVZYWRROS-UHFFFAOYSA-N
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Description

OCTAAMINOACRIDINE is a compound belonging to the acridine family, known for its diverse applications in various fields such as chemistry, biology, and medicine. Acridines are heterocyclic compounds containing nitrogen, and they have been extensively studied for their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OCTAAMINOACRIDINE typically involves the reaction of acridine derivatives with amines under specific conditions. One common method is the Buchwald–Hartwig amination, which uses palladium catalysts to facilitate the formation of carbon-nitrogen bonds . Another approach involves the use of hypervalent iodine chemistry, which allows for the selective introduction of amino groups onto the acridine core .

Industrial Production Methods

Industrial production of OCTAAMINOACRIDINE often employs large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. These methods typically involve the use of robust catalysts and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

OCTAAMINOACRIDINE undergoes various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and other substituting reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

OCTAAMINOACRIDINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of OCTAAMINOACRIDINE involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, leading to the inhibition of cell growth and proliferation . The compound’s molecular targets include topoisomerases and other DNA-binding proteins, which play crucial roles in maintaining DNA structure and function.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye and DNA intercalator.

    Proflavine: Another acridine derivative with similar DNA-binding properties and applications in microbiology.

    Quinacrine: An acridine derivative used as an anti-malarial drug and studied for its potential anti-cancer properties.

Uniqueness

OCTAAMINOACRIDINE is unique due to its specific amino substitutions, which confer distinct chemical and biological properties. These substitutions enhance its ability to intercalate into DNA and inhibit the activity of DNA-binding proteins, making it a promising candidate for further research and development in various fields.

Properties

CAS No.

13415-07-1

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

1,2,3,4,5,6,7,8-octahydroacridin-9-amine

InChI

InChI=1S/C13H18N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H2,(H2,14,15)

InChI Key

BMRFESVZYWRROS-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C3CCCCC3=N2)N

Canonical SMILES

C1CCC2=C(C1)C(=C3CCCCC3=N2)N

Key on ui other cas no.

13415-07-1

Synonyms

octahydroaminoacridine

Origin of Product

United States

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